molecular formula C17H29N3O4S B6024258 Ethyl 1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidine-4-carboxylate

Ethyl 1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidine-4-carboxylate

Cat. No.: B6024258
M. Wt: 371.5 g/mol
InChI Key: OXFNLVSKUIREGC-UHFFFAOYSA-N
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Description

Ethyl 1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by its unique structure, which includes an imidazole ring substituted with a methylsulfonyl group and a piperidine ring with an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and an appropriate aldehyde.

    Substitution with Methylsulfonyl Group: The imidazole ring is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Attachment of the Piperidine Ring: The substituted imidazole is then coupled with a piperidine derivative through a nucleophilic substitution reaction.

    Esterification: Finally, the piperidine derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the ester group, leading to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s binding affinity and specificity. The piperidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

  • Methyl 1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidine-4-carboxylate
  • Ethyl 1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidine-3-carboxylate

Comparison:

  • Structural Differences: The position of the ester group or the type of ester (methyl vs. ethyl) can influence the compound’s reactivity and biological activity.
  • Unique Properties: this compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O4S/c1-5-24-16(21)14-6-8-19(9-7-14)12-15-10-18-17(25(4,22)23)20(15)11-13(2)3/h10,13-14H,5-9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFNLVSKUIREGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CN=C(N2CC(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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